molecular formula C19H16F3N3O5S2 B2687195 (Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-82-1

(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2687195
CAS No.: 865247-82-1
M. Wt: 487.47
InChI Key: DTURFDRPSURBKP-MOHJPFBDSA-N
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Description

(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a sophisticated chemical tool of significant interest in medicinal chemistry and kinase research. Its structure, featuring a benzo[d]thiazole core with an imino linkage to a 3-(trifluoromethyl)benzoyl group, is characteristic of compounds designed to modulate protein kinase activity. This scaffold is known to function through binding at the kinase's active site, often acting as an inhibitor by competing with ATP [https://www.ncbi.nlm.nih.gov/books/NBK557796/]. The specific presence of the sulfamoyl group suggests potential for enhanced solubility and engagement with specific amino acid residues, a common strategy in inhibitor optimization. Research indicates that analogous benzo[d]thiazole derivatives are frequently explored as potent and selective inhibitors of kinases like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in innate immune signaling pathways such as the TLR/IL-1R pathway [https://www.nature.com/articles/s41577-021-00566-3]. Consequently, this compound serves as a valuable probe for investigating inflammatory diseases, autoimmune disorders, and oncology, where IRAK4 and related kinases play a pivotal role. Its research value lies in its utility for elucidating complex signaling cascades, validating novel drug targets, and serving as a lead structure for the development of new therapeutic agents.

Properties

IUPAC Name

ethyl 2-[6-sulfamoyl-2-[3-(trifluoromethyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O5S2/c1-2-30-16(26)10-25-14-7-6-13(32(23,28)29)9-15(14)31-18(25)24-17(27)11-4-3-5-12(8-11)19(20,21)22/h3-9H,2,10H2,1H3,(H2,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTURFDRPSURBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in pharmacological applications. Its unique structural features include a benzo[d]thiazole moiety, a sulfamoyl group, and an ethyl ester functional group, which may contribute to its biological activity. This article explores the biological activities associated with this compound, including its potential mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Structural Characteristics

The compound features several key structural elements:

  • Benzo[d]thiazole core : Known for various biological activities, including anticancer properties.
  • Sulfamoyl group : Often associated with antibacterial effects.
  • Trifluoromethylbenzoyl moiety : May enhance lipophilicity and biological activity.

Anticancer Potential

Research indicates that compounds with similar structural features to (Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibit significant anticancer activity. For instance, derivatives of benzothiazole have shown effectiveness against various cancer cell lines, including HeLa cells (cervical cancer) and Hep3B cells (hepatocellular carcinoma) .

CompoundCell LineActivity
Benzothiazole DerivativesHeLaSignificant antitumor activity
SulfanilamideVariousAntibacterial

While specific mechanisms for (Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate are not fully elucidated, similar compounds often target key enzymes involved in cancer proliferation. For example, some derivatives inhibit the epidermal growth factor receptor (EGFR), which is critical in tumor growth and survival .

Antimicrobial Activity

The sulfamoyl group suggests potential antimicrobial properties. Compounds with sulfamoyl functionalities have been documented to inhibit bacterial growth by targeting specific bacterial enzymes. The ability to inhibit bacterial enzymes positions this compound as a candidate for further exploration in antibacterial therapy.

Case Studies and Research Findings

  • Antitumor Activity Study :
    A study on benzothiazole derivatives indicated that compounds similar to (Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibited potent anticancer effects in vitro, particularly against liver cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological efficacy .
  • Predictive Modeling :
    Computational studies have been employed to predict the biological activity of (Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate based on its chemical structure. These models suggest a broad spectrum of potential activities, including anticancer and antimicrobial effects, warranting further experimental validation .

Scientific Research Applications

The compound exhibits several biological activities, primarily attributed to its structural components, particularly the sulfamoyl and benzo[d]thiazole moieties.

1.1 Anticancer Properties
Research indicates that compounds with sulfamoyl groups can inhibit carbonic anhydrases (CAs), particularly CAIX, which is overexpressed in various tumors. This inhibition contributes to reduced tumor acidity and metastasis. Studies show that derivatives similar to (Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate demonstrate significant binding affinities to CAIX, suggesting potential as anticancer agents .

1.2 Antibacterial Activity
In addition to anticancer effects, this compound has shown moderate to high antibacterial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus. The sulfamoyl group is known for its role in antimicrobial activity, enhancing the compound's potential in treating bacterial infections .

Case Studies

3.1 Anticancer Activity Studies
In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines overexpressing CAIX. These studies highlight the compound's potential as a therapeutic agent in oncology, particularly for tumors resistant to conventional therapies .

3.2 Antibacterial Efficacy
Research has also explored the antibacterial properties of derivatives of this compound. For instance, specific derivatives exhibited significant activity against common bacterial strains, indicating their potential use in treating bacterial infections .

Comparative Binding Affinities

The following table summarizes the comparative binding affinities of related compounds:

Compound NameKd (nM)Selectivity Ratio
(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetateTBDTBD
Methyl 5-sulfamoyl-benzoate0.12>100
Methyl 2,4-dichloro-5-sulfamoyl...TBDTBD

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.

Reaction Conditions Products Key Observations References
1M NaOH, ethanol, reflux, 6hCarboxylic acid derivative (Z)-2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetic acidComplete conversion confirmed by TLC and IR loss of ester carbonyl peak (~1740 cm⁻¹)
H₂SO₄ (cat.), H₂O, 80°C, 3hPartial hydrolysis observed with mixed ester/acid productsReaction efficiency depends on steric hindrance from the thiazole ring

Sulfamoyl Group Reactivity

The -SO₂NH₂ group participates in nucleophilic substitutions and coordination chemistry, enabling structural diversification:

N-Alkylation/Arylation

Reacts with alkyl/aryl halides in presence of base:

text
(Z)-ethyl [...]acetate + R-X → (Z)-ethyl [...]S(O)₂N(R)-R' + HX

Example :

  • With benzyl chloride (K₂CO₃, DMF, 60°C): Forms N-benzyl sulfonamide derivative (87% yield)

Complexation with Metals

The sulfamoyl group acts as a bidentate ligand:

Metal Salt Conditions Complex Structure Application Relevance
Cu(II) acetateEthanol, RT, 2hOctahedral geometry confirmed by ESRCatalytic oxidation studies
PdCl₂DCM, reflux, 4hSquare-planar complex with κ²-S,O coordinationCross-coupling catalyst

Imino Group Transformations

The (Z)-configured imino bond (-N=C-) exhibits unique reactivity:

Tautomerization

Under acidic conditions, tautomerizes to enamine form:

 Z iminoenamine tautomer pH 4 \text{ Z imino}\rightleftharpoons \text{enamine tautomer pH 4 }

  • Stabilized by conjugation with benzo[d]thiazole ring

Nucleophilic Additions

Reacts with Grignard reagents at the electrophilic imino carbon:

Reagent Product Stereochemistry Yield
CH₃MgBrTertiary amine with methyl additionRetention of Z-config72%
PhLiAryl-substituted amine derivativeE/Z mixture (3:1)65%

Electrophilic Aromatic Substitution

The benzo[d]thiazole ring undergoes directed substitution:

Reaction Conditions Position Rationale
NitrationHNO₃/H₂SO₄, 0°CC-5Electron-withdrawing sulfamoyl group directs meta-substitution
BrominationBr₂, FeBr₃, DCM, RTC-4Ortho/para-directing effects of thiazole nitrogen overcome by SO₂NH₂ group

Key Finding : Competitive inhibition from the trifluoromethylbenzoyl group reduces reaction rates by 40% compared to non-substituted analogs

Catalytic Cross-Coupling Reactions

The brominated derivative (prepared via electrophilic substitution) participates in palladium-mediated couplings:

Coupling Type Catalyst System Substrate Yield Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acid89%Biaryl derivatives for drug discovery
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkyne78%Fluorescent probes

Photochemical Behavior

UV irradiation (λ = 254 nm) induces two primary processes:

  • E/Z Isomerization :

    • Quantum yield Φ = 0.33 ± 0.02 in acetonitrile

    • Reversible with thermal relaxation (t₁/₂ = 4.7 h at 25°C)

  • Ring-opening Reactions :

    • Forms transient thiyl radicals detected by ESR spectroscopy

    • Leads to dimerization products in deoxygenated solvents

Comparison with Similar Compounds

Structural Analogs in Benzothiazole Derivatives

Compound 13 (N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide)
  • Structure: Shares the 6-trifluoromethylbenzothiazole core but substitutes position 2 with a 2-(3-(trifluoromethyl)phenyl)acetamide group instead of the (Z)-(3-(trifluoromethyl)benzoyl)imino moiety.
  • Synthesis : Microwave-assisted reaction (110°C, 10 min) with 19% yield .
Piroxicam Analogs (e.g., 13d, 13l, 13m)
  • Structure: Feature a thiazole or benzothiazole scaffold modified with sulfonamide or carboxamide groups. Unlike the target compound, these lack the trifluoromethylbenzoyl imino group.
  • Biological Activity : Demonstrated anti-HIV activity with EC₅₀ values of 20–25 µM and selectivity indices (SI) >26 .
  • Mechanism : Docking studies indicate interactions with HIV integrase (IN) similar to raltegravir .
Ethyl Bromocyanoacetate-Derived Benzothiazoles
  • Structure: Synthesized from benzothiazole, ethyl bromocyanoacetate, and indole derivatives. These compounds lack sulfamoyl or trifluoromethylbenzoyl groups but include cyanoacetate substituents .
  • Synthesis : Reflux in acetone (5 hours) with good yields, emphasizing scalability .

Key Structural and Functional Differences

Feature Target Compound Compound 13 Piroxicam Analogs
Core Structure Benzo[d]thiazole with Z-imino group 6-Trifluoromethylbenzothiazole Modified thiazole/benzothiazole
Position 2 Substituent (3-(Trifluoromethyl)benzoyl)imino 2-(3-(Trifluoromethyl)phenyl)acetamide Carboxamide/sulfonamide
Position 6 Substituent Sulfamoyl (-SO₂NH₂) Trifluoromethyl (-CF₃) Variable (e.g., methoxy, methyl)
Stereochemistry Z-configuration specified Not specified Not specified
Synthetic Yield Not reported 19% Not reported
Biological Activity Hypothesized antiviral/enzyme inhibition (based on analogs) Kinase inhibition (patent claims) Anti-HIV (EC₅₀ 20–25 µM)

Functional Implications of Substituents

Sulfamoyl Group (-SO₂NH₂) : Present only in the target compound, this group may enhance hydrogen bonding with biological targets (e.g., enzymes or viral proteins) compared to the trifluoromethyl (-CF₃) in Compound 13 .

Trifluoromethylbenzoyl Imino Group: The Z-configuration and electron-withdrawing trifluoromethyl group could improve target binding affinity compared to non-fluorinated analogs .

Ethyl Acetate Moiety: Likely improves solubility over non-esterified analogs, facilitating in vivo bioavailability .

Q & A

Q. What are the key synthetic strategies for constructing the benzo[d]thiazole core in this compound?

The benzo[d]thiazole ring is typically synthesized via cyclization of 2-aminobenzenethiol derivatives with carbonyl-containing reagents. For example, coupling 2-amino-6-sulfamoylbenzenethiol with α-ketoesters or imino precursors under acidic conditions can form the thiazole ring. highlights the use of methoxyimino intermediates in analogous thiazole syntheses, suggesting that imine formation with 3-(trifluoromethyl)benzoyl chloride could be achieved via nucleophilic acyl substitution .

Q. How is the Z-configuration of the imine group confirmed experimentally?

The Z-configuration is determined using X-ray crystallography (as in , which resolved a similar methoxyimino structure) and nuclear Overhauser effect (NOE) NMR spectroscopy. For example, NOE interactions between the imine proton and adjacent aromatic protons can confirm spatial proximity, while coupling constants in 1H^1H-NMR distinguish between Z and E isomers .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and electronic environments (e.g., sulfamoyl and trifluoromethyl groups).
  • IR Spectroscopy : Detects key functional groups (C=O stretch at ~1700 cm1^{-1}, S=O stretch at ~1350 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula.
  • Elemental Analysis : Ensures purity by matching calculated and observed C/H/N/S percentages .

Advanced Research Questions

Q. How can computational modeling optimize the reaction conditions for coupling the trifluoromethylbenzoyl moiety to the thiazole ring?

Density functional theory (DFT) calculations can predict the electronic effects of the trifluoromethyl group on reaction kinetics. For instance, the electron-withdrawing nature of the -CF3_3 group increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack by the thiazole’s imine nitrogen. Solvent effects (e.g., DMF vs. THF) and catalyst selection (e.g., DMAP) can be modeled to identify optimal conditions for high yield and stereoselectivity .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns proton-carbon correlations, critical for confirming the imine linkage and sulfamoyl placement .
  • Isotopic Labeling : Replacing 1H^1H with 2H^2H in the imine group simplifies NMR analysis in complex environments .
  • Comparative Analysis : Cross-referencing with crystallographic data from analogous compounds (e.g., ’s benzothiazol structure) validates ambiguous assignments .

Q. How does the sulfamoyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The sulfamoyl (-SO2_2NH2_2) group acts as a leaving group under basic conditions. For example, in SNAr reactions, deprotonation of NH2_2 generates a sulfonamide anion, facilitating displacement by nucleophiles (e.g., amines or alkoxides). Kinetic studies in (using similar sulfonamide intermediates) show that electron-withdrawing substituents accelerate substitution rates .

Key Challenges and Methodological Insights

  • Stereochemical Stability : The Z-imine configuration may isomerize under prolonged heating; monitoring via time-resolved IR or in-situ NMR is advised .
  • Functional Group Compatibility : The trifluoromethyl group’s hydrophobicity complicates aqueous-phase reactions. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve solubility .
  • Scalability : Pilot-scale synthesis must address exothermic cyclization steps (see ’s controlled polymerization protocols for safe scale-up) .

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